molecular formula C9H20Cl2N2O B12340924 trans-4-(1-Piperidinyl)-3-pyrrolidinol

trans-4-(1-Piperidinyl)-3-pyrrolidinol

Cat. No.: B12340924
M. Wt: 243.17 g/mol
InChI Key: PUIOHVLJIQDJCL-UONRGADFSA-N
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Description

trans-4-(1-Piperidinyl)-3-pyrrolidinol is a bicyclic amine compound featuring a pyrrolidine ring substituted with a hydroxyl group at position 3 and a piperidine moiety at position 4 in a trans configuration. Its dihydrochloride salt form (CAS: 1018443-35-0, 1390655-00-1) is commonly utilized in pharmaceutical research due to enhanced solubility and stability . The compound’s structural rigidity and heterocyclic components make it a versatile scaffold for drug development, particularly in targeting central nervous system (CNS) receptors or enzymes involving amine recognition .

Properties

Molecular Formula

C9H20Cl2N2O

Molecular Weight

243.17 g/mol

IUPAC Name

(3R,4R)-4-piperidin-1-ylpyrrolidin-3-ol;dihydrochloride

InChI

InChI=1S/C9H18N2O.2ClH/c12-9-7-10-6-8(9)11-4-2-1-3-5-11;;/h8-10,12H,1-7H2;2*1H/t8-,9-;;/m1../s1

InChI Key

PUIOHVLJIQDJCL-UONRGADFSA-N

Isomeric SMILES

C1CCN(CC1)[C@@H]2CNC[C@H]2O.Cl.Cl

Canonical SMILES

C1CCN(CC1)C2CNCC2O.Cl.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination of Piperidine and Pyrrolidinone Precursors

Reductive amination is a cornerstone for synthesizing amines, including bicyclic structures. For trans-4-(1-piperidinyl)-3-pyrrolidinol, this method involves coupling a piperidine derivative with a pyrrolidinone intermediate under reducing conditions.

Procedure :

  • Intermediate Preparation : 4-Piperidone hydrochloride hydrate is synthesized via etherification of N-Carbethoxy-4-piperidone with trimethyl orthoformate in methanol, catalyzed by p-toluenesulfonic acid (PTSA) at 64°C. Hydrolysis with aqueous NaOH yields 4,4-dimethoxypiperidine, which is treated with HCl to form 4-piperidone HCl hydrate.
  • Reductive Coupling : 3-Pyrrolidinol, prepared via catalytic hydrogenation of 4-chloro-3-hydroxybutyronitrile using Raney nickel under H₂ (5 kg/cm²), is reacted with 4-piperidone HCl in methanol. Sodium triacetoxyborohydride facilitates reductive amination at room temperature, yielding the target compound.

Key Data :

Step Conditions Yield Purity Source
4-Piperidone synthesis PTSA, MeOH, 64°C 82.9% 99.05%
3-Pyrrolidinol synthesis Raney Ni, H₂, MeOH 86.37% 98.08%
Reductive amination NaBH(OAc)₃, rt, 18 h 63% 95%

This method prioritizes scalability but requires rigorous control over stereochemistry, often necessitating chiral auxiliaries or resolution techniques.

Stereoselective Cyclization of Acyclic Precursors

Cyclization strategies exploit stereochemical guidance to form the pyrrolidine ring while introducing the piperidine moiety.

Procedure :

  • Substrate Preparation : (R)-4-Chloro-3-hydroxybutyronitrile is synthesized from epichlorohydrin and acetone cyanohydrin.
  • Catalytic Reduction : The nitrile is hydrogenated using Raney cobalt in methanol under H₂ (7 kg/cm²) at 70°C, yielding (R)-3-pyrrolidinol.
  • Piperidine Incorporation : The hydroxyl group is activated via mesylation (MsCl, pyridine), followed by nucleophilic displacement with piperidine in DMF at 80°C.

Key Data :

Step Conditions Yield Diastereomeric Ratio Source
Nitrile hydrogenation Raney Co, H₂, 70°C 89% 95:5 (trans:cis)
Displacement reaction Piperidine, DMF, 80°C 75% >99% trans

This route benefits from high stereocontrol but requires chiral starting materials, increasing cost.

Copper-Catalyzed Intramolecular C–H Amination

Transition-metal catalysis enables direct formation of the pyrrolidine ring from linear precursors.

Procedure :

  • Substrate Synthesis : N-Fluorocarbamate derivatives of 4-(piperidin-1-yl)butanol are prepared using Selectfluor® in acetonitrile.
  • Cyclization : [Tp^Cu] complexes (1 mol%) catalyze intramolecular C–H amination at 90°C in DMF, forming the pyrrolidine ring with retention of configuration.

Key Data :

Parameter Value Source
Catalyst [Tp^(iPr)Cu]
Temperature 90°C
Yield 78%
ee 92%

This method is efficient for late-stage functionalization but limited by substrate complexity.

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction ensures inversion of configuration, critical for trans-diastereomers.

Procedure :

  • Diol Preparation : cis-3,4-Dihydroxypyrrolidine is synthesized from L-tartaric acid via sequential oxidation and reduction.
  • Etherification : The diol reacts with piperidine under Mitsunobu conditions (DIAD, PPh₃, THF) to install the piperidine group with inversion at C4.

Key Data :

Step Conditions Yield Source
Mitsunobu reaction DIAD, PPh₃, THF, rt 68%

This approach guarantees stereoselectivity but involves multi-step synthesis.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range Stereocontrol
Reductive Amination Scalable, simple Requires chiral resolution 63–86% Moderate
Stereoselective Cyclization High diastereoselectivity Costly chiral precursors 75–89% High
C–H Amination Late-stage functionalization Narrow substrate scope 78% High
Mitsunobu Reaction Excellent stereocontrol Multi-step synthesis 68% Very High

Chemical Reactions Analysis

Types of Reactions: trans-4-(1-Piperidinyl)-3-pyrrolidinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is explored for its potential therapeutic properties. Piperidine derivatives are known for their pharmacological activities, and trans-4-(1-Piperidinyl)-3-pyrrolidinol is no exception. Research indicates that it may have applications in the treatment of various diseases, particularly in:

  • Neuropharmacology : The compound has been implicated in modulating central nervous system functions, potentially offering therapeutic benefits for conditions like depression or anxiety disorders.
  • Cardiovascular Therapies : Its role in influencing vascular responses suggests potential applications in blood pressure regulation.

This compound has shown interactions with various biological targets:

  • Serotonin Receptors : Studies indicate selective binding affinity to serotonin receptors, impacting receptor activity and downstream signaling pathways.
  • Enzymatic Interactions : The compound may interact with enzymes involved in metabolic processes, although specific interactions are still being characterized.

Industrial Applications

In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and fine chemicals. Its versatility makes it valuable for synthesizing various products.

Case Study 1: Interaction with Neurotransmitter Systems

A study highlighted the compound's effects on serotonin receptors, noting alterations in receptor signaling that could lead to changes in mood and anxiety levels. This suggests its potential use in treating mood disorders.

Case Study 2: Therapeutic Applications

Ongoing investigations are assessing its efficacy in treating inflammatory conditions and neurological disorders. Researchers are leveraging its structural properties for drug development aimed at these conditions.

Mechanism of Action

The mechanism of action of trans-4-(1-Piperidinyl)-3-pyrrolidinol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Analog: (3S,4S)-4-(1-Piperidinyl)-3-pyrrolidinol Dihydrochloride

This stereoisomer shares the same molecular formula as the trans isomer but differs in spatial arrangement. The (3S,4S) configuration may influence binding affinity to chiral targets. For instance, enantiomeric purity is critical in CNS drug design, as seen in antipsychotics like risperidone ().

Property trans-4-(1-Piperidinyl)-3-pyrrolidinol (3S,4S)-4-(1-Piperidinyl)-3-pyrrolidinol
Configuration Trans (3S,4S)
CAS Number 1018443-35-0, 1390655-00-1 Not specified (Ref: 10-F360104)
Salt Form Dihydrochloride Dihydrochloride
Potential Application Broad pharmacological scaffold Targeted chiral drug development

Substituent-Modified Analogs

a) 4-(1-Pyrrolidinylmethyl)-4-piperidinol Dihydrochloride

This compound replaces the piperidinyl group with a pyrrolidinylmethyl moiety, altering steric and electronic properties.

b) trans-4-(Dimethylamino)-3-pyrrolidinol Dihydrochloride

The substitution of piperidinyl with dimethylamino enhances basicity and hydrogen-bonding capacity. Such modifications are common in analgesics or antihistamines, where amine interactions are critical .

Property This compound 4-(1-Pyrrolidinylmethyl)-4-piperidinol trans-4-(Dimethylamino)-3-pyrrolidinol
Substituent at Position 4 Piperidinyl Pyrrolidinylmethyl Dimethylamino
Solubility (Salt Form) High (dihydrochloride) Moderate (dihydrochloride) High (dihydrochloride)
Pharmacological Relevance CNS targets Flexible scaffold Amine receptor modulation

Heterocyclic Variants

a) trans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol Hydrochloride

This analog replaces piperidinyl with a triazole ring, introducing aromaticity and metabolic stability.

b) Kinase Inhibitors with Piperidine/Pyrrolidine Moieties

Compounds like PF-04691502 and BEZ-235 () share heterocyclic cores but incorporate additional fluorinated or aromatic groups for target selectivity. For example, BEZ-235’s imidazoquinolinone structure enhances PI3K/mTOR inhibition, whereas this compound lacks such extended conjugation .

Property This compound PF-04691502 BEZ-235
Core Structure Bicyclic amine Pyridopyrimidinone Imidazoquinolinone
Key Functional Groups Hydroxyl, piperidinyl Hydroxyethoxycyclohexyl Trifluoromethyl, quinoline
Biological Target Not specified PI3K/mTOR PI3K/mTOR

Natural Analogs: trans-4-Hydroxy-L-Proline

While structurally distinct, trans-4-hydroxyproline () shares a hydroxylated pyrrolidine ring. This amino acid’s role in collagen biosynthesis highlights the importance of hydroxyl positioning in biological systems, suggesting this compound could mimic peptide motifs .

Biological Activity

trans-4-(1-Piperidinyl)-3-pyrrolidinol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H20Cl2N2OC_9H_{20}Cl_2N_2O and features a piperidine moiety linked to a pyrrolidine structure, which contributes to its biological activity. The presence of both nitrogen-containing rings allows for diverse interactions within biological systems, particularly with neurotransmitter receptors.

The mechanism of action involves the interaction of this compound with specific molecular targets such as receptors and enzymes. These interactions can modulate physiological effects, including neurotransmitter systems, particularly serotonin receptors. The compound's ability to influence blood pressure regulation and its involvement in neuropharmacological pathways are areas of ongoing research.

Potential Targets

  • Serotonin Receptors : Studies suggest selective binding affinity, impacting receptor activity and downstream signaling pathways.
  • Enzymatic Interactions : The compound may also interact with various enzymes involved in metabolic processes, although specific interactions are still being characterized.

Pharmacological Effects

Research indicates that this compound exhibits significant biological activity across various domains:

  • Neuropharmacology : The compound has been implicated in modulating central nervous system functions, potentially offering therapeutic benefits for conditions like depression or anxiety disorders.
  • Blood Pressure Regulation : Its role in influencing vascular responses makes it a candidate for further exploration in cardiovascular therapies.

Case Studies and Research Findings

  • Interaction with Neurotransmitter Systems : A study highlighted the compound's effects on serotonin receptors, noting alterations in receptor signaling that could lead to changes in mood and anxiety levels.
  • Therapeutic Applications : Ongoing investigations are assessing its efficacy in treating inflammatory conditions and neurological disorders, leveraging its structural properties for drug development .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundPiperidine and pyrrolidine ringsModulates serotonin receptors
2-(4-Piperidinyl)-2-propanolHydroxylic groupInhibits PI3K δ
Pyrazolo[1,5-a]pyrimidine derivativesBenzimidazole coreAnti-inflammatory properties

This table illustrates how this compound compares to other compounds with similar structural features and their respective biological activities.

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